
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as IPPB, is a compound that has gained attention in scientific research due to its potential applications in various fields. IPPB is a white crystalline powder that has a molecular weight of 351.48 g/mol and a chemical formula of C18H23N3O3.
Applications De Recherche Scientifique
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment. In neuroprotection, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons from oxidative stress and apoptosis, indicating that it may have potential as a treatment for neurodegenerative diseases. In cardiovascular disease, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have vasodilatory effects, suggesting that it may have potential as a treatment for hypertension.
Mécanisme D'action
The mechanism of action of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the activity of caspases, which are involved in apoptosis. In addition, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide inhibits cancer cell growth and induces apoptosis. In addition, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons from oxidative stress and apoptosis. In vivo studies have shown that N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has vasodilatory effects and reduces blood pressure. N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a novel therapeutic agent. N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have promising results in various fields of research, indicating that it may have potential as a treatment for cancer, neurodegenerative diseases, and cardiovascular disease. However, one limitation of using N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and testing its efficacy in animal models of cancer. Another direction is to investigate its potential as a neuroprotective agent. Studies could focus on identifying the specific mechanisms by which N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protects neurons and testing its efficacy in animal models of neurodegenerative diseases. Additionally, further studies could investigate the cardiovascular effects of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and its potential as a treatment for hypertension and heart failure.
Méthodes De Synthèse
The synthesis of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves a multistep process that includes the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine to form 3-(isopropylamino)-1,2,4-oxadiazole-5-carboxylic acid. This intermediate is then reacted with 4-bromo-1-butanol to form N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. The overall yield of this process is approximately 50%.
Propriétés
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-propan-2-yloxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-14(2)23-13-7-12-19-16(22)10-6-11-17-20-18(21-24-17)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLJLZDJVKUJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-N-[3-(propan-2-yloxy)propyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

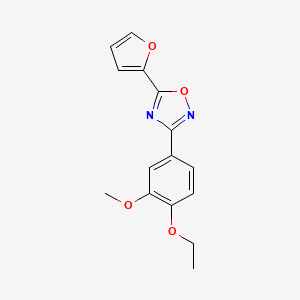

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)
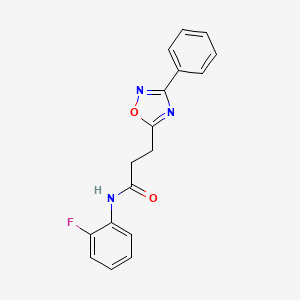
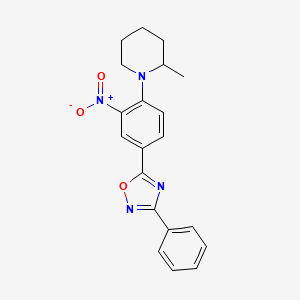
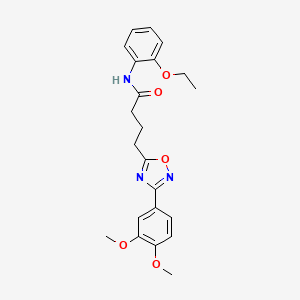

![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)

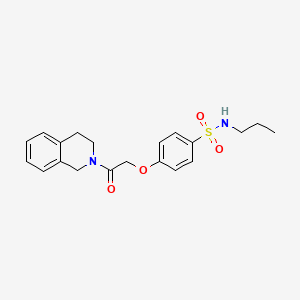
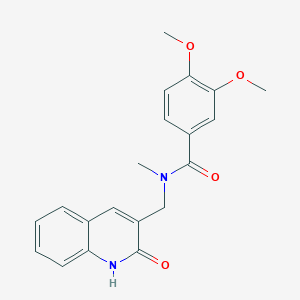
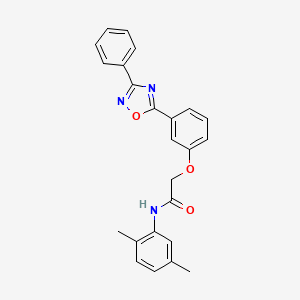

![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)